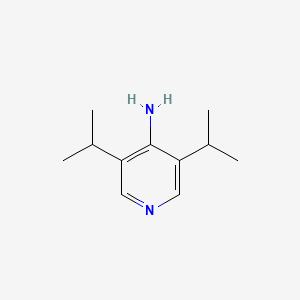

3,5-Diisopropylpyridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Diisopropylpyridin-4-amine is a chemical compound belonging to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two isopropyl groups attached to the 3rd and 5th positions of the pyridine ring, and an amine group attached to the 4th position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diisopropylpyridin-4-amine can be achieved through various synthetic routes. One common method involves the alkylation of pyridine derivatives. For instance, starting with 4-aminopyridine, the introduction of isopropyl groups at the 3rd and 5th positions can be accomplished using isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to introduce the isopropyl groups selectively. These methods offer advantages in terms of scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Diisopropylpyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The amine group allows for nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3,5-Diisopropylpyridin-4-amine has been investigated for its potential as a pharmaceutical agent due to its ability to act as an inhibitor for various enzymes and receptors:

- Inhibitory Activity : Research indicates that derivatives of this compound can inhibit calmodulin-dependent kinases, which are implicated in insulin signaling pathways. This property suggests potential applications in treating conditions like diabetes and obesity by restoring insulin sensitivity in vivo models .

- Selective Inhibition : The compound has shown promise as a selective inhibitor of spleen tyrosine kinase (SYK), which may be beneficial in treating autoimmune diseases and certain types of lymphomas .

Catalysis

The compound's basicity and steric hindrance make it suitable for use as a catalyst or a base in organic synthesis:

- Peptide Coupling : Its highly hindered structure allows it to serve as an effective base in peptide coupling reactions, facilitating the formation of peptide bonds under mild conditions .

Material Science

In material science, the unique properties of this compound can be exploited in the development of advanced materials:

- Polymerization : The compound can be utilized as a polymerization initiator or modifier, contributing to the synthesis of specialty polymers with tailored properties for specific applications in coatings, adhesives, and composites .

Case Study 1: Insulin Sensitivity Restoration

A study investigated the effects of a compound related to this compound on insulin sensitivity in diet-induced obesity models. The results indicated that treatment with this compound improved glucose control and increased insulin sensitivity without significant adverse effects .

Case Study 2: Peptide Synthesis Optimization

Another research effort focused on optimizing peptide synthesis using this compound as a base. The study demonstrated that the compound facilitated efficient coupling reactions with high yields, showcasing its utility in pharmaceutical development where peptide therapeutics are increasingly important .

Wirkmechanismus

The mechanism of action of 3,5-Diisopropylpyridin-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dimethylpyridin-4-amine: Similar structure but with methyl groups instead of isopropyl groups.

3,5-Diethylpyridin-4-amine: Contains ethyl groups instead of isopropyl groups.

4-Aminopyridine: Lacks the isopropyl groups, making it less sterically hindered.

Uniqueness

3,5-Diisopropylpyridin-4-amine is unique due to the presence of bulky isopropyl groups, which can influence its reactivity and interactions with other molecules. This steric hindrance can affect the compound’s binding affinity and selectivity in biological systems, making it a valuable compound for specific applications where such properties are desired.

Biologische Aktivität

3,5-Diisopropylpyridin-4-amine is an organic compound characterized by its molecular formula C11H18N2 and a molecular weight of 178.28 g/mol. The compound features a pyridine ring substituted with two isopropyl groups at the 3 and 5 positions and an amino group at the 4 position. This unique structural arrangement not only enhances steric hindrance but also influences the compound's chemical reactivity and potential biological activity, making it a subject of interest in various fields, including pharmaceuticals and organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The basicity of the amino group allows it to participate in protonation reactions, which can modulate its binding affinity to biological targets. The steric bulk introduced by the isopropyl groups may also affect how the compound interacts with these targets, potentially leading to distinct pharmacological effects compared to less substituted analogs.

Potential Applications

- Pharmaceutical Development : The compound's unique structure may confer specific pharmacological properties, making it a candidate for drug development targeting various diseases.

- Organic Electronics : Given its structural characteristics, it may have applications in organic electronic devices.

- Catalysis : As a ligand, it could be utilized in catalytic processes due to its ability to stabilize metal complexes.

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds along with their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Methylpyridin-4-amine | 100-92-7 | 0.85 |

| 3-Ethylpyridin-4-amine | 1879-09-0 | 0.82 |

| 2,6-Diisopropylpyridine | 1008-89-5 | 0.80 |

This comparison highlights how variations in the substituents on the pyridine ring can lead to differences in biological activity and chemical properties.

Study on Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound exhibited inhibitory effects on certain enzymes, suggesting potential applications in metabolic regulation.

Pharmacological Evaluation

In a pharmacological evaluation, animal models were used to assess the compound's efficacy in treating conditions such as anxiety and depression. Preliminary findings showed that it could modulate neurotransmitter systems effectively, warranting further investigation into its therapeutic potential.

Eigenschaften

IUPAC Name |

3,5-di(propan-2-yl)pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-7(2)9-5-13-6-10(8(3)4)11(9)12/h5-8H,1-4H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYFAMIRIYZCLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CC(=C1N)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.